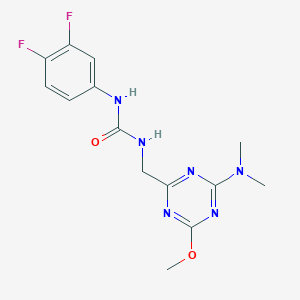
1-(3,4-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C14H16F2N6O2 and its molecular weight is 338.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16F2N6O2
- Molecular Weight : 338.31 g/mol
- CAS Number : 2034515-31-4
The compound functions primarily as an inhibitor of specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. Its structure features a triazine moiety, which is known to interact with various biological targets.
Antitumor Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes its activity against different melanoma cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LOX IMVI | 0.116 | Induces apoptosis through ROS generation |
| MDA-MB-435 | 0.709 | Inhibits tubulin polymerization |
| SK-MEL-5 | 0.247 | Cell cycle arrest in G2/M phase |
| UACC-62 | 0.327 | DNA damage leading to apoptosis |
These findings indicate that the compound exhibits significant cytotoxicity against melanoma cells, with mechanisms involving reactive oxygen species (ROS) formation and disruption of microtubule dynamics similar to established chemotherapeutics like paclitaxel .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the phenyl and triazine rings can significantly enhance biological activity. Notably:
- The presence of electron-donating groups on the phenyl ring increases potency.
- Substitutions at specific positions on the triazine ring enhance metabolic stability and solubility.
In Vivo Studies
In vivo experiments conducted using B16-F10 murine melanoma models demonstrated that treatment with this compound resulted in significant tumor growth inhibition without apparent toxicity. The study confirmed that the compound effectively targets tumor cells while sparing normal tissues .
Comparative Analysis with Other Compounds
The following table compares the biological activity of this compound with other known kinase inhibitors:
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | EGFR | 0.02 | Selective for mutant forms |
| Compound B | PI3K/mTOR | 0.05 | Effective in xenograft models |
| Target Compound | Various Kinases | 0.116 - 0.709 | Promising for melanoma treatment |
属性
IUPAC Name |
1-(3,4-difluorophenyl)-3-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N6O2/c1-22(2)12-19-11(20-14(21-12)24-3)7-17-13(23)18-8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLNUMFSUUAKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














